5-cyclopropyl-7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the cyclopropyl and difluoromethyl groups, and finally, the attachment of the triazole ring.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclopropyl and Difluoromethyl Groups: These groups are typically introduced through nucleophilic substitution reactions using cyclopropyl and difluoromethyl halides.
Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, which is a copper-catalyzed azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-7-(difluoromethyl)-N-[(1S)-1-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5-Cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16F3N7O |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H16F3N7O/c21-13-5-1-11(2-6-13)9-29-10-24-20(28-29)27-19(31)14-8-25-30-16(17(22)23)7-15(12-3-4-12)26-18(14)30/h1-2,5-8,10,12,17H,3-4,9H2,(H,27,28,31) |
InChI Key |
DCTRZVPUMAPEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NN(C=N4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.